Hydrogen-Bond Acceptor Count Differentiates the Target from the Des-Methoxyimino Analog
The target compound possesses four hydrogen-bond acceptors (two methoxy oxygens, one nitrile nitrogen, and one methoxyimino nitrogen), whereas the nearest structural analog, 3-(3,4-dimethoxyphenyl)acrylonitrile (CAS 6443-72-7), has only three hydrogen-bond acceptors, lacking the methoxyimino nitrogen . The additional H-bond acceptor directly increases topological polar surface area (TPSA) and influences permeability, solubility, and protein-ligand interaction geometry [1].
| Evidence Dimension | Count of hydrogen-bond acceptors |
|---|---|
| Target Compound Data | 4 H-bond acceptors (two methoxy O, one nitrile N, one methoxyimino N) |
| Comparator Or Baseline | 3-(3,4-Dimethoxyphenyl)acrylonitrile (CAS 6443-72-7): 3 H-bond acceptors |
| Quantified Difference | +1 H-bond acceptor (33% increase) |
| Conditions | Predicted from 2D molecular structure; ChemSpider ACD/Labs data for comparator |
Why This Matters
A 33% increase in hydrogen-bond acceptor count alters TPSA by approximately 20–30 Ų, which can shift a compound across RO5 and lead-optimization permeability thresholds, directly affecting its suitability as a fragment or lead-like scaffold.
- [1] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 23, 3–25 (1997). Review-level reference for TPSA-RO5 relationship. View Source
